Cas no 78238-12-7 (3-Methoxy-5-nitrobenzoic acid)

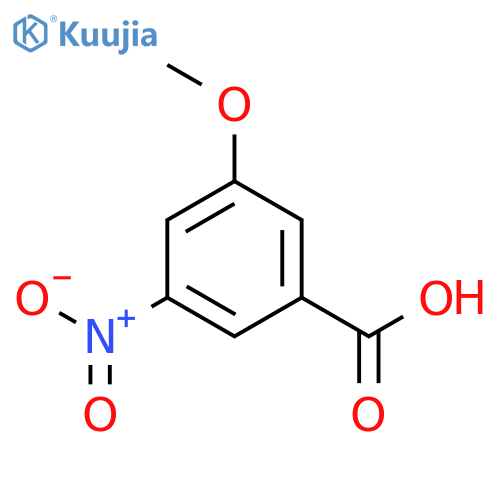

3-Methoxy-5-nitrobenzoic acid structure

商品名:3-Methoxy-5-nitrobenzoic acid

3-Methoxy-5-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Methoxy-5-nitrobenzoic acid

- 3-methoxy-5-nitro-benzoic acid

- 3-nitro-5-methoxybenzoic acid

- 5-methoxy-3-nitrobenzoic acid

- Benzoic acid, 3-methoxy-5-nitro-

- 3-METHOXY-5-NITROBENZOICACID

- PubChem12823

- 5-Nitro-m-anisic acid

- KSC495K8H

- 3-nitro-5-methoxy benzoic acid

- A3913/0166460

- QXIIPLXNJAJOMR-UHFFFAOYSA-N

- STK687009

- CL8093

- CM10853

- AS04648

- AB08614

- RTR

- A839371

- (1s.Cis)-4-amino-2-cyclopentene-1-methanol

- AM20061113

- 78238-12-7

- Z211300192

- CS-W005811

- AKOS000119312

- DTXSID00415418

- SY104629

- J-512771

- SCHEMBL1099548

- EN300-25530

- MFCD01318045

- FT-0646549

- GS-4028

- DB-081582

- 879-405-7

- DTXCID90366268

- FM67871

-

- MDL: MFCD01318045

- インチ: 1S/C8H7NO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11)

- InChIKey: QXIIPLXNJAJOMR-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C(C([H])=C(C(=O)O[H])C=1[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 197.03200

- どういたいしつりょう: 197.03242232g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 92.4

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 389.5±27.0 °C at 760 mmHg

- フラッシュポイント: 189.4±23.7 °C

- 屈折率: 1.588

- PSA: 92.35000

- LogP: 1.82480

3-Methoxy-5-nitrobenzoic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:室温貯蔵

3-Methoxy-5-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M16390-5g |

3-Methoxy-5-nitrobenzoic acid |

78238-12-7 | 95% | 5g |

¥726.0 | 2022-04-27 | |

| Apollo Scientific | OR345602-10g |

5-Methoxy-3-nitrobenzoic acid |

78238-12-7 | 95% | 10g |

£184.00 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DQ869-200mg |

3-Methoxy-5-nitrobenzoic acid |

78238-12-7 | 95+% | 200mg |

81.0CNY | 2021-07-14 | |

| Chemenu | CM160623-10g |

3-Methoxy-5-nitrobenzoic acid |

78238-12-7 | 95+% | 10g |

$204 | 2022-02-28 | |

| Chemenu | CM160623-5g |

3-Methoxy-5-nitrobenzoic acid |

78238-12-7 | 95+% | 5g |

$152 | 2022-06-10 | |

| Chemenu | CM160623-10g |

3-Methoxy-5-nitrobenzoic acid |

78238-12-7 | 95+% | 10g |

$204 | 2021-06-16 | |

| TRC | M326943-100mg |

3-Methoxy-5-nitrobenzoic acid |

78238-12-7 | 100mg |

$64.00 | 2023-05-17 | ||

| Matrix Scientific | 076277-1g |

3-Methoxy-5-nitrobenzoic acid, 95+% |

78238-12-7 | 95+% | 1g |

$416.00 | 2023-09-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M16390-1g |

3-Methoxy-5-nitrobenzoic acid |

78238-12-7 | 95% | 1g |

¥196.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M16390-25g |

3-Methoxy-5-nitrobenzoic acid |

78238-12-7 | 95% | 25g |

¥2637.0 | 2022-04-27 |

3-Methoxy-5-nitrobenzoic acid 関連文献

-

Niu-niu Zhang,Zhi-yong Liu,Jie Liang,Yun-xiang Tang,Lu Qian,Ya-min Gao,Tian-yu Zhang,Ming Yan Med. Chem. Commun. 2018 9 1293

78238-12-7 (3-Methoxy-5-nitrobenzoic acid) 関連製品

- 16309-45-8(4-(4-Nitrophenoxy)benzoic acid)

- 78238-13-8(Methyl 3-methoxy-5-nitrobenzoate)

- 78238-14-9(3-Hydroxy-5-nitrobenzoic acid)

- 27237-21-4(3-(4-Nitrophenoxy)benzoic acid)

- 99847-17-3(4-(3-Nitrophenoxy)-benzoic acid)

- 173550-33-9(Compound W)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:78238-12-7)3-Methoxy-5-nitrobenzoic acid

清らかである:99%/99%

はかる:10g/25g

価格 ($):172.0/343.0